5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
The compound “5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted at the 1-position with a methyl group and at the 4-position with a carboxylic acid group. The triazole ring is also substituted at the 5-position with a phenyl ring, which in turn is substituted at the 4-position with a trifluoromethoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the phenyl ring, and the trifluoromethoxy group. The electron-withdrawing nature of the trifluoromethoxy group would likely influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could participate in acid-base reactions, and the trifluoromethoxy group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the carboxylic acid group could make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Electrochromic Devices
The trifluoromethoxy group is used in the synthesis of polymers for electrochromic devices . These devices change their color when exposed to electric fields. The trifluoromethoxy unit decreases the HOMO and LUMO energy levels of polydithienylpyrroles, which are used in these devices . This results in the display of various colors from reduced to oxidized states .
Synthesis of Biologically Active Compounds
This compound is used as a precursor in the synthesis of biologically active compounds . These include multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .
Pharmaceutical Research
The trifluoromethoxy group is becoming increasingly important in pharmaceutical research . It confers increased stability and lipophilicity to compounds, in addition to its high electronegativity . This makes it a valuable substituent in the development of new drugs .
Agrochemical Research
Similarly, the trifluoromethoxy group is also gaining importance in agrochemical research . It is used in the synthesis of pesticides, with the trifluoromethoxy group providing increased stability and lipophilicity .
Organic Synthesis
The trifluoromethoxy group is used in organic synthesis, particularly in the creation of fluorinated compounds . These compounds are of interest due to the unique properties conferred by the fluorine atom .
Energy Storage Devices
The trifluoromethoxy group is used in the development of materials for energy storage devices . These devices, such as batteries and capacitors, benefit from the stability and high electronegativity of the trifluoromethoxy group .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c1-6-9(10(18)19)15-16-17(6)7-2-4-8(5-3-7)20-11(12,13)14/h2-5H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXUNEYEOOFQBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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